

Application Note: HPLC-UV Method for the Determination of Ornidazole Diol

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Compound of Interest		
Compound Name:	Ornidazole diol	
Cat. No.:	B1680657	Get Quote

Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Ornidazole and its primary degradation product, **Ornidazole diol**. The developed method is precise, accurate, and specific, making it suitable for routine quality control and stability studies of Ornidazole in pharmaceutical formulations.

Introduction

Ornidazole is a 5-nitroimidazole derivative with antiprotozoal and anaerobic antibacterial properties.[1] During its synthesis and storage, impurities and degradation products can arise, which may affect the safety and efficacy of the final drug product. One of the major degradation products is **Ornidazole diol**, which is formed through the hydrolysis of Ornidazole, particularly under alkaline conditions.[1] Therefore, a validated analytical method that can separate and quantify Ornidazole from its diol impurity is crucial for ensuring the quality of Ornidazole-containing pharmaceuticals. This application note presents a simple, isocratic reverse-phase HPLC-UV method for this purpose.

ExperimentalMaterials and Reagents

Ornidazole reference standard (Sigma-Aldrich or equivalent)



- Ornidazole diol reference standard (prepared as described below or sourced commercially)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Sodium Hydroxide (NaOH), 0.5M solution
- Hydrochloric Acid (HCl), 1M solution
- Ornidazole drug substance or product for analysis

Instrumentation

A standard HPLC system equipped with a UV-Vis detector was used.

- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Detector: UV-Vis Detector
- Software: OpenLab CDS or equivalent

Chromatographic Conditions

- Mobile Phase: Acetonitrile and Water (50:50, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Column Temperature: 30 °C
- Detection Wavelength: 310 nm[2]
- Run Time: 15 minutes



Protocols

Preparation of Ornidazole Diol Standard

A stock solution of **Ornidazole diol** can be prepared by forced degradation of Ornidazole under alkaline conditions.

- Accurately weigh 50 mg of Ornidazole reference standard and transfer it to a 100-mL roundbottom flask.
- Add 50 mL of 0.5M NaOH solution.
- Reflux the mixture at 80°C for 15 minutes to induce complete degradation.
- Cool the solution to room temperature and neutralize it with 1M HCl.
- Transfer the solution to a 100-mL volumetric flask and dilute to the mark with methanol. This
 solution contains the **Ornidazole diol**. Complete degradation can be confirmed by TLC or by
 the disappearance of the Ornidazole peak in the HPLC chromatogram.[3]

Preparation of Standard Solutions

- Ornidazole Stock Solution (1000 μg/mL): Accurately weigh 100 mg of Ornidazole reference standard and dissolve it in 100 mL of methanol.
- **Ornidazole Diol** Stock Solution (approx. 500 μg/mL): Use the solution prepared from the forced degradation protocol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 to 50 μg/mL for both Ornidazole and Ornidazole diol.

Preparation of Sample Solutions

• For Drug Substance: Accurately weigh about 100 mg of the Ornidazole drug substance, dissolve it in and dilute to 100 mL with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration of approximately 10 μg/mL.



• For Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount of the powder equivalent to 100 mg of Ornidazole to a 100-mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 μm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to a final concentration of approximately 10 μg/mL.

Data Presentation

The following tables summarize the expected quantitative data for the developed HPLC-UV method.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	1.1
Theoretical Plates	≥ 2000	> 3000
% RSD for Peak Area (n=6)	≤ 2.0%	0.8%
Resolution (Ornidazole & Diol)	> 1.5	> 2.0

Table 2: Method Validation Summary

Parameter	Ornidazole	Ornidazole Diol
Linearity Range (μg/mL)	1 - 50	1 - 50
Correlation Coefficient (r²)	≥ 0.999	≥ 0.999
LOD (μg/mL)	0.1	0.2
LOQ (μg/mL)	0.3	0.6
Accuracy (% Recovery)	98.0 - 102.0%	97.5 - 102.5%
Precision (% RSD)		
- Intraday (n=6)	≤ 2.0%	≤ 2.0%
- Interday (n=6)	≤ 2.0%	≤ 2.0%

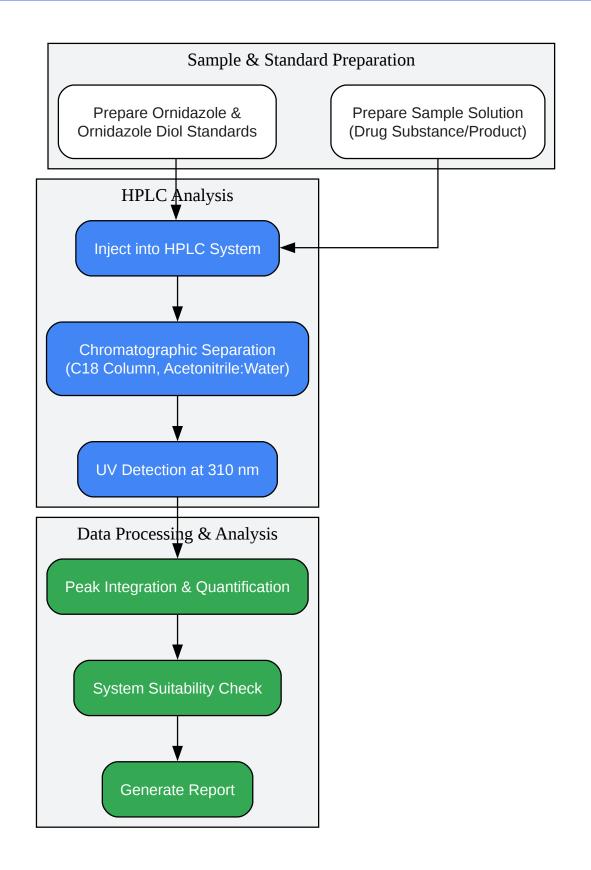


Table 3: Typical Retention Times

Compound	Retention Time (min)
Ornidazole Diol	~ 3.5
Ornidazole	~ 5.8

Visualization





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Caption: Experimental workflow for the HPLC-UV analysis of Ornidazole and Ornidazole diol.



Conclusion

The developed HPLC-UV method is demonstrated to be simple, rapid, accurate, and precise for the simultaneous determination of Ornidazole and its diol impurity. The method is stability-indicating and can be effectively used for the quality control of Ornidazole in bulk drug and pharmaceutical dosage forms. The validation results confirm that the method adheres to the ICH guidelines for analytical method validation.

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